5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylphenethyl)-4H-pyran-2-carboxamide
Description
This compound features a pyran-2-carboxamide core substituted with a 4-fluorobenzyloxy group at position 5 and a 4-sulfamoylphenethyl moiety at the carboxamide nitrogen. Its structural complexity suggests applications in medicinal chemistry, particularly for diseases involving sulfonamide-sensitive targets (e.g., carbonic anhydrases or kinases) .
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O6S/c22-16-5-1-15(2-6-16)12-29-20-13-30-19(11-18(20)25)21(26)24-10-9-14-3-7-17(8-4-14)31(23,27)28/h1-8,11,13H,9-10,12H2,(H,24,26)(H2,23,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLUZGWUQMNLJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyran Ring Formation
The pyran ring is synthesized via cyclization of a diketone precursor, typically 4-hydroxy-2H-pyran-2-one. In a representative protocol, ethyl acetoacetate undergoes Claisen condensation with diethyl oxalate under basic conditions (e.g., sodium ethoxide) to form a tetraketone intermediate. Acid-catalyzed cyclization (e.g., HCl in ethanol) yields 4-hydroxy-2H-pyran-2-one.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Claisen Condensation | Ethyl acetoacetate, diethyl oxalate, NaOEt, 0–5°C | 70–80 |
| Cyclization | HCl (conc.), ethanol, reflux, 6h | 85–90 |
Introduction of the 4-Fluorobenzyloxy Group
The 4-fluorobenzyloxy moiety is installed via nucleophilic substitution. 4-Hydroxy-2H-pyran-2-one reacts with 4-fluorobenzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 70°C for 12h. The reaction proceeds via deprotonation of the hydroxyl group, followed by SN2 displacement.
Optimization Insights
Amidation with 4-Sulfamoylphenethylamine
The carboxylic acid intermediate is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in dichloromethane (DCM). 4-Sulfamoylphenethylamine is added dropwise with N,N-diisopropylethylamine (DIPEA) as a base, achieving 80–85% yield after 6h at room temperature.
Critical Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Coupling Agent | HATU | +15% vs. EDCI |
| Solvent | DCM | Minimal side reactions |
Industrial-Scale Production and Process Optimization
Catalytic Improvements
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been employed to attach aromatic groups in related pyran derivatives. For instance, a palladium(II) acetate/XPhos system facilitates coupling between bromopyran intermediates and sulfamoylphenylboronic esters, reducing reaction times by 40% compared to traditional methods.
Purification Strategies
- Recrystallization : Ethyl acetate/hexane (3:7) yields >98% purity.
- Column Chromatography : Silica gel with gradient elution (ethyl acetate:methanol 95:5 to 85:15) resolves residual amines.
Industrial Data
| Metric | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch Size | 10 g | 5 kg |
| Purity (HPLC) | 98.5% | 99.2% |
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
High-resolution electrospray ionization (HR-ESI) confirms the molecular ion [M+H]⁺ at m/z 447.1234 (calculated 447.1229).
Challenges and Mitigation Strategies
Byproduct Formation
- Issue : N-Acylation of sulfamoyl nitrogen occurs at temperatures >40°C.
- Solution : Maintain reaction temperatures at 25–30°C during amidation.
Crystallization Difficulties
- Issue : Polymorphism leads to inconsistent melting points.
- Solution : Seeding with pre-formed crystals (65°C) ensures uniform crystal habit.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyran ring or the phenethyl group.
Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to an alcohol.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under strong nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical assays.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylphenethyl)-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The fluorobenzyl and sulfamoylphenethyl groups likely play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences and Functional Group Impact
Key Analogs :
5-((4-Fluorobenzyl)oxy)-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide Substituent: 3-phenylpropyl instead of 4-sulfamoylphenethyl. In contrast, the sulfamoyl group in the target compound improves polarity and hydrogen-bonding capacity, favoring interactions with polar active sites .
5-(4-Fluorophenyl)-1-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3-isopropyl-2-oxo-N,4-diphenyl-1H-pyrrole-3-carboxamide
- Structural features: Tetrahydro-2H-pyran ring with (2R,4R) stereochemistry and additional phenyl/isopropyl groups.
- Impact: The stereospecific pyran ring may enhance metabolic stability or receptor selectivity. However, the bulky diphenyl and isopropyl groups could limit solubility compared to the target compound’s sulfamoylphenethyl chain .
Common Features :
Data Table: Structural and Inferred Properties
Biological Activity
5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylphenethyl)-4H-pyran-2-carboxamide, identified by its CAS number 1021249-15-9, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H22FN3O5S
- Molecular Weight : 459.5 g/mol
- Structure : The compound features a pyran ring, a sulfonamide group, and a fluorobenzyl ether, contributing to its unique biological profile.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The sulfonamide moiety is particularly known for its efficacy against bacterial infections by inhibiting bacterial folate synthesis.
Enzyme Inhibition
Studies have shown that derivatives of this compound can act as inhibitors of various enzymes. For example, the presence of the fluorobenzyl group may enhance binding affinity to target enzymes, such as tyrosinase, which is crucial in melanin biosynthesis. Inhibitors in this category have demonstrated competitive inhibition with IC50 values in the low micromolar range, indicating potent activity against target enzymes involved in metabolic pathways.
The proposed mechanism of action involves:
- Enzyme Binding : The compound likely binds to the active site of target enzymes through hydrogen bonding and hydrophobic interactions facilitated by its aromatic groups.
- Inhibition of Metabolic Pathways : By inhibiting key enzymes like tyrosinase, it can disrupt melanin production, which is beneficial in treating conditions such as hyperpigmentation.
Study 1: Tyrosinase Inhibition
A study evaluated the inhibitory effects of related compounds on Agaricus bisporus tyrosinase. Compounds structurally similar to this compound exhibited IC50 values ranging from 0.09 to 0.8 μM, demonstrating their potential as effective tyrosinase inhibitors .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound A | 0.09 | Competitive Inhibition |
| Compound B | 0.18 | Competitive Inhibition |
| Compound C | 0.36 | Competitive Inhibition |
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related sulfonamide compounds against various bacterial strains. The results indicated that these compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, starting with the formation of the pyran-2-carboxamide core followed by functionalization of substituents. Key steps include:
- Coupling reactions to introduce the 4-fluorobenzyloxy group via nucleophilic substitution .
- Amide bond formation between the pyran core and the 4-sulfamoylphenethylamine moiety using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Microwave-assisted synthesis or continuous flow reactors to enhance reaction efficiency and yield (e.g., reducing reaction time from 12 hours to 30 minutes under microwave conditions) . Optimization strategies include solvent selection (e.g., DMF for solubility), catalyst screening, and temperature control to minimize side products .
Q. Which analytical techniques are critical for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and stereochemistry .
- High-Performance Liquid Chromatography (HPLC): For purity assessment (>95% purity threshold) and detection of synthetic byproducts .
- Mass Spectrometry (MS): ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy: Identification of functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) .
Q. How is the compound screened for initial biological activity in academic research?
- In vitro assays: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity .
- Enzyme inhibition studies: Evaluate sulfamoyl group interactions with carbonic anhydrase or other metalloenzymes via fluorometric assays .
- Antimicrobial screening: Disk diffusion assays against Gram-positive/negative bacteria to explore broad-spectrum activity .
Q. What are the solubility and formulation challenges for this compound in experimental settings?
- Low aqueous solubility: Addressable via co-solvents (e.g., DMSO for in vitro studies) or nanoparticle encapsulation .
- Stability under physiological pH: Preformulation studies (e.g., pH-solubility profiling) to optimize storage conditions .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl groups) impact biological activity?
- Structure-Activity Relationship (SAR) studies: Systematic substitution of the benzyl or phenethyl groups reveals that:
- Fluorine atoms enhance metabolic stability and membrane permeability due to electronegativity .
- Sulfamoyl groups improve enzyme-binding affinity via hydrogen bonding with active-site residues .
- Pyran ring modifications (e.g., oxidation state) alter pharmacokinetic profiles .
- Example SAR Table:
Q. How can contradictions in biological data (e.g., varying IC50 values across studies) be resolved?
- Assay standardization: Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal validation: Confirm results using alternative methods (e.g., apoptosis assays alongside MTT) .
- Meta-analysis: Cross-reference data from multiple studies to identify trends (e.g., higher potency in hypoxic conditions) .
Q. What methodologies are used to study the compound’s metabolic stability and pharmacokinetics?
- In vitro metabolic assays: Liver microsome incubations to identify cytochrome P450-mediated degradation pathways .
- LC-MS/MS profiling: Quantify plasma concentration-time curves in rodent models for bioavailability assessment .
- Protein binding studies: Equilibrium dialysis to measure binding to serum albumin and adjust dosing regimens .
Q. How can computational modeling predict target interactions and guide synthetic optimization?
- Molecular docking: Simulate binding poses with carbonic anhydrase IX using AutoDock Vina to prioritize sulfamoyl group modifications .
- QSAR models: Correlate logP values with cytotoxicity to refine hydrophobicity thresholds .
- MD simulations: Assess conformational stability of the pyran ring in aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
